molecular formula C9H12O2 B085395 2-(4-Methylphenoxy)ethanol CAS No. 15149-10-7

2-(4-Methylphenoxy)ethanol

Cat. No.: B085395
CAS No.: 15149-10-7
M. Wt: 152.19 g/mol
InChI Key: FFWXHQFJNOGDJE-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68802. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXHQFJNOGDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31691-23-3
Record name Polyoxyethylene 4-methylphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31691-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9065861
Record name 2-(4-Methylphenoxy)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15149-10-7
Record name 2-(4-Methylphenoxy)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15149-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(4-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(p-Tolyloxy)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(4-methylphenoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Methylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Cresol may be reacted with excess 2-chloroethanol in the presence of sodium hydroxide to give 4-(2-hydroxyethoxy)toluene which may be purified by conventional techniques.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 2-(4-Methylphenoxy)ethanol degradation in environmental remediation?

A1: this compound is considered an emerging pollutant. Research demonstrates its successful degradation using electrochemical oxidation with multiwall carbon nanotube modified glassy carbon electrodes (MWCNT-GCE). [] This method shows promise for water treatment applications, effectively removing this compound without generating detectable organic by-products. [] Additionally, photocatalytic degradation using titanium dioxide (TiO2) spheres has also been explored. [] These findings highlight the potential of utilizing these techniques for the removal of this compound from contaminated water sources.

Q2: How does the structure of carbon nanotubes influence the degradation of this compound?

A2: Studies reveal that functionalized multiwall carbon nanotubes exhibit varying degrees of efficacy in degrading this compound. While unmodified MWCNTs demonstrate effective degradation, incorporating functional groups impacts their performance. [] Notably, MWCNTs functionalized with amine groups (MWCNT-NH2) show enhanced interaction with this compound, leading to higher removal rates compared to unmodified MWCNTs and those functionalized with carboxyl groups (MWCNT-COOH). [] This highlights the importance of surface chemistry in optimizing MWCNT-based materials for environmental remediation applications.

Q3: Can the oxidation of this compound be controlled to target specific functional groups?

A3: Yes, research indicates that specific catalysts can selectively oxidize certain functional groups within this compound. For instance, graphitic carbon nitride (g-C3N4) demonstrates remarkable chemoselectivity by primarily oxidizing the methyl group instead of the more easily oxidized oxyethanol fragment. [] Further enhancing this selectivity is achieved by treating g-C3N4 with hydrogen peroxide (H2O2), which blocks surface sites responsible for oxyethanol oxidation. [] This finding underscores the potential for developing tailored catalytic processes for targeted chemical transformations of this compound.

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